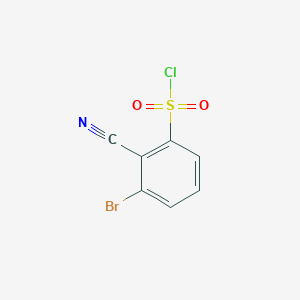
3-Bromo-2-cyanobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-2-cyanobenzene-1-sulfonyl chloride is an important chemical compound widely used in chemical synthesis and biological research. It is an aryl sulfonyl chloride derivative .
Synthesis Analysis
The synthesis of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride can be achieved from 3-Aminobenzonitrile . It also participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride is C7H3BrClNO2S . The InChI code is 1S/C7H3BrClNO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H .Physical And Chemical Properties Analysis
The boiling point of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride is predicted to be 400.5±40.0 °C . Its density is predicted to be 1.94±0.1 g/cm3 .Scientific Research Applications
Fluorosulfonylation Reagents
1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) was developed as a new fluorosulfonylation reagent with three addressable handles (vinyl, bromide, and sulfonyl fluoride). It serves as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx tool cabinet. This reagent has been utilized for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, offering a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Spectroscopic Studies
P-bromobenzene sulfonyl chloride (P-BBSC) underwent spectroscopic (FTIR, FT-Raman) and theoretical (DFT calculations) studies. These studies provided a detailed interpretation of the fundamental modes of the compound, along with insights into its stability, molecular geometry, vibrational frequencies, and molecular electrostatic potential (Jeyavijayan, 2015).
Radical Bromination in Solvent Systems
Research explored the solvent-dependent radical bromination of aromatic sulfonyl chlorides, revealing that the use of acetonitrile improves yield and reproducibility, offering potential utility for the synthesis of compounds relevant in medicinal chemistry (Quartara et al., 2006).
Vibrational Spectroscopic and Theoretical Studies
Vibrational spectroscopic and theoretical studies were conducted on P-Iodobenzene sulfonyl chloride (P-IBSC) and its derivatives. These studies offered insights into the molecule's geometry, vibrational frequencies, and charge transfer interactions. The research emphasized the chemical significance of sulfonyl chloride derivatives in various biologically active compounds (Arivazhagan et al., 2011).
Chromogenic Reagents for Metal Detection
The synthesis of 4-bromo-2-sulfo-benzenediazoaminoazobenzene (BSDAA) was described for the spectrophotometric determination of cadmium(II) in waste water. This application underscores the potential of similar compounds in environmental monitoring and analysis (Shuang, 2002).
Catalyst and Solvent for Synthesis of N-sulfonyl Imines
3-Methyl-1-Sulfonic acid imidazolium chloride was used as a catalyst and solvent for the synthesis of N-sulfonyl imines, showcasing the role of similar compounds in facilitating chemical reactions under environmentally friendly conditions (Zolfigol et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-6-2-1-3-7(5(6)4-10)13(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGAZEDYQWSNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyanobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



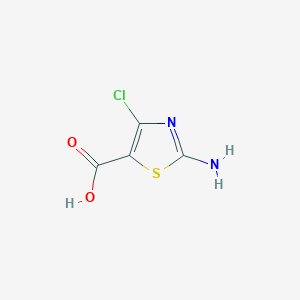
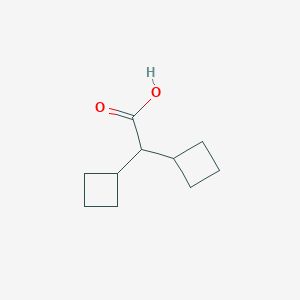
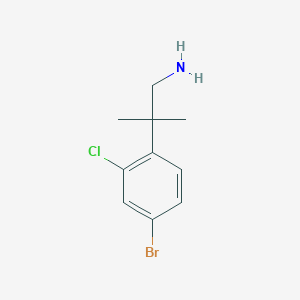
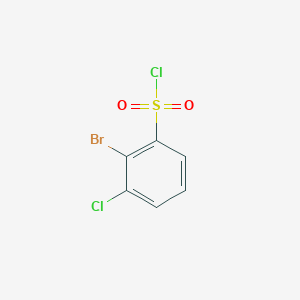
![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)
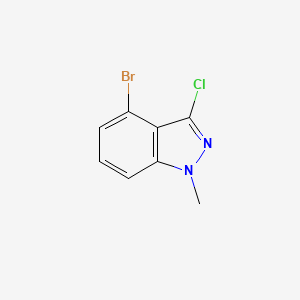
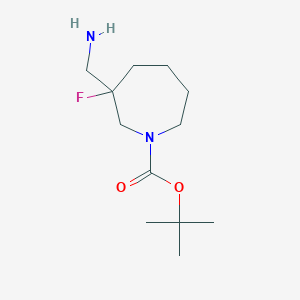
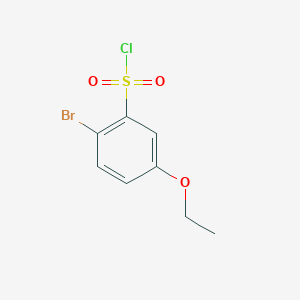
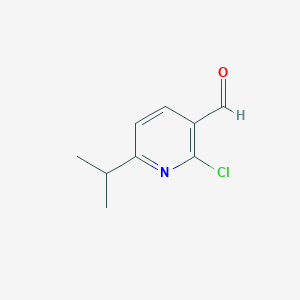
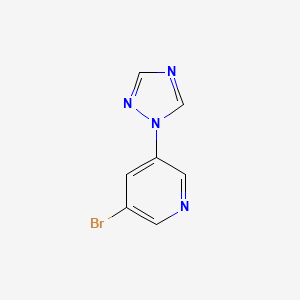
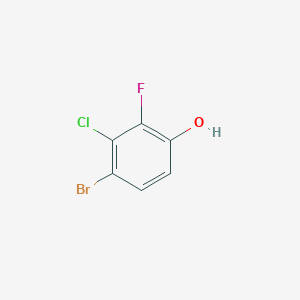
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)